12-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one
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Description
12-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.16272547 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 12-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is a complex organic molecule with potential biological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a thia and diaza component, which contributes to its biological activity. The presence of the 5-methoxypyrimidin-2-yl moiety and piperidine ring are critical for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways, which is crucial for its therapeutic effects.
- Receptor Interaction : It may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Case Studies
Several studies have investigated the biological activity of similar compounds and their derivatives:
- Antiviral Activity : A study demonstrated that derivatives containing the pyrimidine moiety inhibited Tobacco Mosaic Virus (TMV) by disrupting viral assembly processes, indicating a potential antiviral mechanism applicable to our compound .
- Antifungal Efficacy : Research on oxazinyl flavonoids revealed significant antifungal activity against Physalospora piricola, with inhibition rates exceeding 90% at certain concentrations, suggesting that structural components similar to those found in our compound may enhance antifungal properties .
- Antitumor Effects : In vitro studies indicated that compounds with similar structural features could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Research Findings
Recent findings emphasize the importance of structural modifications on the biological activity of compounds related to our target molecule:
- Substituent Effects : Variations in substituents on the piperidine and pyrimidine rings significantly influenced the potency against viral and fungal pathogens .
- Synergistic Effects : Combinations of this compound with other therapeutic agents have shown enhanced efficacy in preclinical models, suggesting potential for combination therapies in clinical settings .
Properties
IUPAC Name |
12-[2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-29-15-10-22-20(23-11-15)30-14-5-7-25(8-6-14)18(27)9-13-12-31-21-24-17-4-2-3-16(17)19(28)26(13)21/h10-11,13-14H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZFOXIAYFZPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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